Cas no 586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine)
586-02-7 structure
Product Name:(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
CAS 번호:586-02-7
MF:C48H93NO9
메가와트:828.253336668015
CID:2013338
PubChem ID:71768128
Update Time:2025-04-21
(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine 화학적 및 물리적 성질
이름 및 식별자
-
- (2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
- (R)-2-hydroxy-tetracosanoic acid-((1S,2R)-1-beta-D-galactopyranosyloximethyl-2-hydroxy-heptadec-3t-enylamide)
- (R)-2-Hydroxy-tetracosansaeure-((1S,2R)-1-beta-D-galactopyranosyloxymethyl-2-hydroxy-heptadec-3t-enylamid)
- (2S)-N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-2-hydroxytetracosanamide
- Q27145663
- Phrenosin
- Phrenosin [MI]
- 586-02-7
- 1-(D-galactosyl)-N-(2R)-2-hydroxy-tetracosanoylsphingosine
- 2-OH-24:0-GalC
- 1-(beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine
- TETRACOSANAMIDE, N-((1S,2R,3E)-1-((.BETA.-D-GALACTOPYRANOSYLOXY)METHYL)-2-HYDROXY-3-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
- XRV46R3BSQ
- Phrenosine (ox brain)
- Tetracosanamide, N-((1S,2R,3E)-1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecen-1-yl)-2-hydroxy-, (2R)-
- 2-hydroxytetracosanoylgalactosylceramide
- UNII-XRV46R3BSQ
- CHEBI:75966
- (2R)-N-[(2S,3R,4E)-1-(beta-D-galactopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
-
- 인치: 1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1
- InChIKey: ZXWQZGROTQMXME-DRXHHKTBSA-N
- 미소: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC([C@@H](CCCCCCCCCCCCCCCCCCCCCC)O)=O
계산된 속성
- 정밀분자량: 827.685
- 동위원소 질량: 827.685
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 9
- 중원자 수량: 58
- 회전 가능한 화학 키 수량: 41
- 복잡도: 939
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 169A^2
- 소수점 매개변수 계산 참조값(XlogP): 14.9
실험적 성질
- 밀도: 1.05
- 비등점: 923.1°Cat760mmHg
- 플래시 포인트: 512.1°C
- 굴절률: 1.518
- 비선광도: +4.5° (c = 2 in pyridine)
(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine 관련 문헌
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
추천 공급업체
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약